methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate
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Overview
Description
Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a brominated indole core with an amino group and a propanoate ester, making it a versatile molecule for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole core . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The amino group is introduced through nucleophilic substitution reactions, and the esterification of the propanoic acid moiety is carried out using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The brominated indole can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives of the indole compound.
Reduction: De-brominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-amino-1H-indol-2-yl)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 3-(4-nitro-6-bromo-1H-indol-2-yl)propanoate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Uniqueness
Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both the bromine and amino groups allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C12H13BrN2O2 |
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Molecular Weight |
297.15 g/mol |
IUPAC Name |
methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-17-12(16)3-2-8-6-9-10(14)4-7(13)5-11(9)15-8/h4-6,15H,2-3,14H2,1H3 |
InChI Key |
QRQKNXKYFHGHGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=C(C=C(C=C2N1)Br)N |
Origin of Product |
United States |
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